2-Cyano-phenylboric acid
Overview
Description
2-Cyano-phenylboric acid, also known as 2-Cyanobenzeneboronic acid, is an organoboron compound with the molecular formula NCC6H4B(OH)2. This compound is characterized by the presence of a cyano group (-CN) attached to the phenyl ring, which is further bonded to a boronic acid group (-B(OH)2). It is a white powder and is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyano-phenylboric acid can be synthesized through various methods. One common approach involves the reaction of 2-bromobenzonitrile with a boronic acid derivative in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-Cyano-phenylboric acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The cyano group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: 2-Aminophenylboronic acid.
Substitution: Various substituted phenylboronic acids.
Scientific Research Applications
2-Cyano-phenylboric acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyano-phenylboric acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective tool in various chemical reactions, including Suzuki-Miyaura coupling. The boronic acid group interacts with the palladium catalyst, facilitating the transmetalation step, which is crucial for the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Phenylboronic acid: Lacks the cyano group, making it less reactive in certain applications.
4-Cyano-phenylboric acid: Similar structure but with the cyano group in the para position, affecting its reactivity and selectivity.
3-Cyano-phenylboronic acid: The cyano group is in the meta position, leading to different electronic and steric effects.
Uniqueness: 2-Cyano-phenylboric acid is unique due to the presence of the cyano group in the ortho position, which enhances its reactivity and allows for more versatile applications in organic synthesis and material science .
Properties
IUPAC Name |
(2-cyanophenoxy)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BNO3/c9-5-6-3-1-2-4-7(6)12-8(10)11/h1-4,10-11H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUACEWMCNVNEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(O)(O)OC1=CC=CC=C1C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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